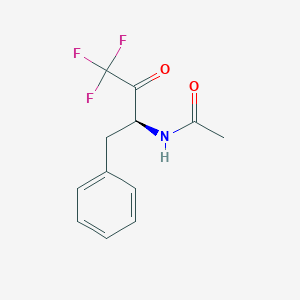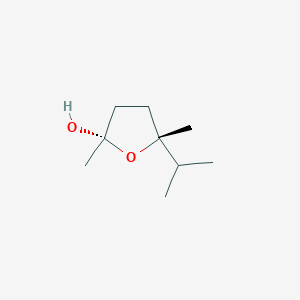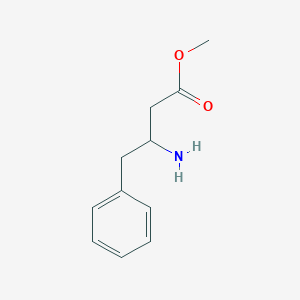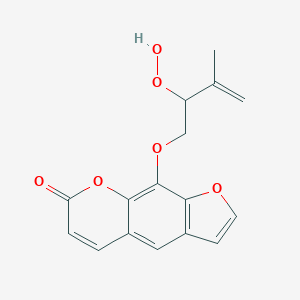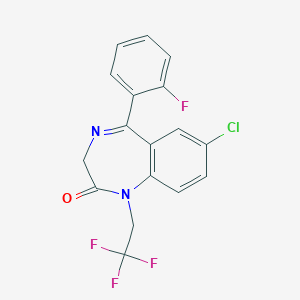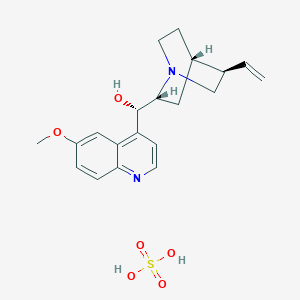
1-Pyrensulfonsäure-Natriumsalz
Übersicht
Beschreibung
Sodium pyrene-1-sulphonate (SPS) is a derivative of pyrene, a polycyclic aromatic hydrocarbon, which has been functionalized with a sulfonate group to increase its solubility in aqueous solutions. This compound is of interest due to its unique properties, such as its ability to interact with various substances, including polymers and micelles, and its potential applications in areas like light-emitting diodes (LEDs) and polymer science .
Synthesis Analysis
The synthesis of sodium pyrene-1-sulphonate and its derivatives involves chemical reactions that introduce the sulfonate group into the pyrene molecule. For instance, the polymer film of poly (pyrene-1-sulfonic acid sodium salt) (PPyS) can be synthesized through electropolymerization by direct anodic oxidation in both aqueous and boron trifluoride diethyl etherate systems . Additionally, related compounds such as sodium p-styrene sulphonate (SSS) can be polymerized using radiation-induced techniques, which involve the reactions of primary radicals with the monomer .
Molecular Structure Analysis
The molecular structure of SPS and its polymers is characterized by the presence of the aromatic pyrene core and the ionic sulfonate group. This structure imparts specific optical properties, such as fluorescence, which can be altered by the environment the molecule is in, such as in micelles or when interacting with other substances . The molecular structure also influences the polymer's mechanical properties, as seen in the case of sodium sulfonated ionomers .
Chemical Reactions Analysis
SPS and its derivatives participate in various chemical reactions, including interactions with proteins, lipids, and other polymers. For example, the uptake of negatively charged NaPyS by phospholipid monolayers can be induced by the presence of positively charged proteins like protamine . The reactivity of SPS with primary radicals has been studied in the context of radiation-induced polymerization, where it reacts with species such as OH radicals and hydrated electrons .
Physical and Chemical Properties Analysis
The physical and chemical properties of SPS and its derivatives are influenced by the sulfonate group and the pyrene core. These properties include solubility in water, viscosity, and surface activity, which can be modulated by the presence of salts or by changing the polymer composition . The optical properties, such as absorption and emission spectra, are also key characteristics, with SPS showing potential as a material for blue light-emitting diodes due to its fluorescent properties . The dynamic mechanical properties of sodium sulfonated ionomers, such as glass transition temperatures and storage modulus, are also of interest in materials science .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonde
1-Pyrensulfonsäure-Natriumsalz dient aufgrund seiner Absorptions-/Emissionsmaxima von 346/376 nm als fluoreszierende Sonde. Es ist besonders nützlich zum Nachweis von Eisen(III)-Ionen und nitroaromatischen Verbindungen wie 2,4-Dinitrotoluol (2,4-DNT) und Trinitrotoluol (TNT) in wässrigen Lösungen .
Untersuchung von umgekehrten Mizellen
Die Fähigkeit dieser Verbindung zur Fluoreszenzlöschung wird in der Untersuchung von umgekehrten Mizellen genutzt, was die Verfolgung der intermizellaren Migration von Reaktanten und die Abschätzung der Anzahl von Mizellen pro Cluster umfasst .
Tensid und Dotierstoff in der Polymersynthese
Es wurde als Tensid und Dotierstoff bei der Synthese von Polypyrrol-Mikro- und Nanodrähten verwendet, was zur Entwicklung nanostrukturierter leitfähiger Polymere beitrug .
Lumineszenzstabilität in Anti-Fälschungsfarben
This compound wird als Dotierstoff in Siliziumdioxid-Nanopartikeln verwendet, um die Lumineszenzstabilität von wasserbasierten Anti-Fälschungsfarben zu verbessern .
Kathodenschichtschichten für Solarzellen
Die Verbindung wurde als Kathodenschichtschicht (CIL) für Polymersolarzellen (PSCs) demonstriert, die ihre Leistung verbessert .
Graphen-Modifikation
Es wurde berichtet, dass this compound Graphen-Nanoblätter modifizieren kann, wobei es als elektronenziehende Gruppen fungiert, die für chemisch modifizierte Graphene von Vorteil sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Pyrenesulfonic acid sodium salt, also known as Sodium 1-pyrenesulfonate, sodium pyrene-1-sulfonate, or Sodium pyrene-1-sulphonate, is an amphiphilic pyrene derivative . It is primarily used as a fluorescent probe in various scientific research . The primary targets of this compound are the molecules or structures that it is intended to mark for detection, which can vary depending on the specific application .
Mode of Action
The compound contributes to the fluorescent properties of pyrene to the material . It has been described as a fluorescent dopant in the design of nanostructured conducting polymers . The π-conjugated pyrene-containing sodium salt electronically contributes to the surface band edges and influences the carrier dynamics by passivating defects at both top hole-transfer layer (HTL)–perovskite and bottom perovskite–ETL interfaces .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments
Result of Action
The primary result of the action of 1-Pyrenesulfonic acid sodium salt is the generation of fluorescence, which can be used to detect and track the molecules or structures it is bound to . This can provide valuable information in a variety of research contexts.
Action Environment
The action of 1-Pyrenesulfonic acid sodium salt can be influenced by various environmental factors. For example, its fluorescence can be affected by the pH and temperature of its environment . Additionally, its stability and efficacy can be influenced by storage conditions . , suggesting that it can maintain its efficacy under a variety of conditions.
Eigenschaften
IUPAC Name |
sodium;pyrene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPYCNNZOWMTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208060 | |
| Record name | Sodium pyrene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59323-54-5 | |
| Record name | Sodium pyrene-1-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059323545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium pyrene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pyrene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





